While the provided abstracts don't offer detailed synthetic procedures for (E)-3,4-Dihydroxybenzylideneacetone, they do highlight that benzylidene acetone derivatives, in general, are "easily synthesized into low-cost compounds". [] This suggests that the synthesis of (E)-3,4-Dihydroxybenzylideneacetone likely involves a relatively straightforward and cost-effective process.
The molecular structure of (E)-3,4-Dihydroxybenzylideneacetone consists of a benzene ring substituted with two hydroxyl groups at the 3 and 4 positions, connected to an acetone moiety through a double bond in the E configuration. [] This structure is important for its biological activity, as slight modifications can significantly impact its potency and effects on different cell types. []
(E)-3,4-Dihydroxybenzylideneacetone inhibits osteoclastogenesis, the process of bone resorption by osteoclasts. [] While the exact mechanism remains to be fully elucidated, it demonstrates the ability to suppress receptor activator of NF-κB ligand-induced osteoclastogenesis in bone marrow monocyte/macrophages. [] Additionally, this compound stimulates osteoblastogenesis, the formation of new bone by osteoblasts, potentially by inducing the expression of Runt-related transcription factor 2, alkaline phosphatase, and osteocalcin. []
(E)-3,4-Dihydroxybenzylideneacetone shows promise in preclinical models of osteoporosis. In studies using ovariectomized mice, a common model for postmenopausal osteoporosis, oral administration of (E)-3,4-Dihydroxybenzylideneacetone effectively prevented bone loss. [] This protective effect was attributed to its dual action of inhibiting bone resorption and promoting bone formation. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2